3-(3-fluoro-4-methylphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide
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Description
3-(3-fluoro-4-methylphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. In
Scientific Research Applications
TRPV1 Antagonists for Pain Management
A series of pyridine derivatives, closely related to the queried compound, were investigated for their antagonistic activity against the human Transient Receptor Potential Vanilloid 1 (hTRPV1), revealing significant implications in pain management. These compounds, including analogs of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, demonstrated excellent TRPV1 antagonism, providing a foundation for developing new analgesics. Studies showed that certain derivatives effectively blocked capsaicin-induced hypothermia and demonstrated analgesic activity in animal models, highlighting their potential in treating pain disorders (Ryu et al., 2015; Ha et al., 2013).
Antimicrobial Applications
Derivatives of the core structure exhibited antimicrobial properties, as seen in synthesized analogs targeting bacterial and fungal infections. The creation of such compounds involves the manipulation of molecular structures to enhance antimicrobial efficacy, potentially leading to novel treatments for infectious diseases (Patel & Patel, 2017).
Anticancer Activity
Research into pyridine-thiazole hybrid molecules related to the specified compound showed promising anticancer properties. These derivatives were tested against various cancer cell lines, demonstrating high antiproliferative activity and suggesting a mechanism involving genetic instability induction in tumor cells, offering a potential pathway for cancer therapy (Ivasechko et al., 2022).
Molecular Docking and Enzyme Inhibition
Studies involving crystal structure analysis, Hirshfeld surface analysis, and molecular docking highlighted the potential of pyridine derivatives as inhibitors of specific enzymes, such as Nicotinamide phosphoribosyltransferase (NAMPT). These findings indicate the utility of such compounds in exploring enzyme inhibition as a therapeutic strategy (Venkateshan et al., 2019).
properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2OS/c1-14-4-5-15(11-17(14)21)6-7-20(24)23-13-16-8-9-22-18(12-16)19-3-2-10-25-19/h2-5,8-12H,6-7,13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZPSPUNOFWTEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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